molecular formula C21H26O8 B12300632 1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol

1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol

Cat. No.: B12300632
M. Wt: 406.4 g/mol
InChI Key: JVQPMSYMHZSFNV-SNAWJCMRSA-N
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Description

1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-hydroxy-3-methoxybenzaldehyde, which is then subjected to various reactions to introduce the necessary functional groups. Common reagents used in these reactions include hydrazides, esters, and other organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol

InChI

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+

InChI Key

JVQPMSYMHZSFNV-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO

Origin of Product

United States

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